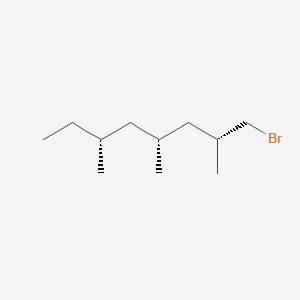
Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- is an organic compound with the molecular formula C11H23Br. It is a brominated derivative of octane, characterized by the presence of three methyl groups at the 2, 4, and 6 positions, and a bromine atom at the 1 position. The compound is chiral, with the (2R,4R,6R) configuration indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- typically involves the bromination of 2,4,6-trimethyloctane. This can be achieved through a free radical bromination reaction using bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or ultraviolet light. The reaction is carried out under controlled conditions to ensure selective bromination at the 1 position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions, such as temperature and bromine concentration. This ensures high yield and purity of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes, typically using strong bases like potassium tert-butoxide (t-BuOK).
Oxidation and Reduction: While less common, the compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or sodium cyanide (NaCN) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Elimination Reactions: Strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethylformamide (DMF).
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products can include 2,4,6-trimethyloctanol, 2,4,6-trimethyloctanenitrile, or 2,4,6-trimethyloctylamine.
Elimination Reactions: The major product is typically 2,4,6-trimethyloctene.
Wissenschaftliche Forschungsanwendungen
Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Employed in studies involving the modification of biological molecules, such as the synthesis of brominated lipids.
Medicine: Investigated for its potential use in drug development, particularly in the design of brominated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Wirkmechanismus
The mechanism of action of Octane, 1-bromo-2,4,6-trimethyl-, (2R,4R,6R)- primarily involves its reactivity as a brominated alkane. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or base used in the reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromo-2,4,6-trimethylheptane: Similar structure but with one less carbon atom in the main chain.
1-Bromo-2,4,6-trimethylhexane: Similar structure but with two fewer carbon atoms in the main chain.
2,4,6-Trimethyloctane: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Eigenschaften
CAS-Nummer |
200925-62-8 |
|---|---|
Molekularformel |
C11H23Br |
Molekulargewicht |
235.20 g/mol |
IUPAC-Name |
(2R,4R,6R)-1-bromo-2,4,6-trimethyloctane |
InChI |
InChI=1S/C11H23Br/c1-5-9(2)6-10(3)7-11(4)8-12/h9-11H,5-8H2,1-4H3/t9-,10-,11-/m1/s1 |
InChI-Schlüssel |
RPGQNHOQFKUQBS-GMTAPVOTSA-N |
Isomerische SMILES |
CC[C@@H](C)C[C@@H](C)C[C@@H](C)CBr |
Kanonische SMILES |
CCC(C)CC(C)CC(C)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


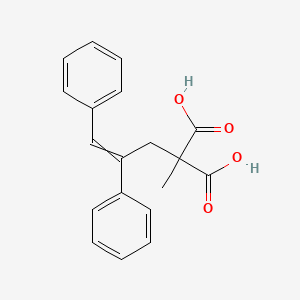

![3,5-dichloro-N-[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B12579905.png)
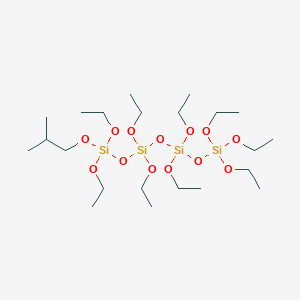
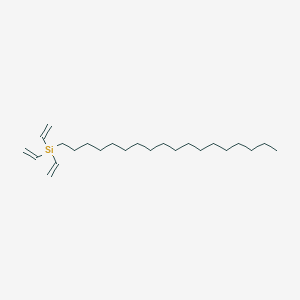
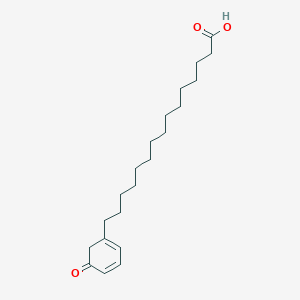
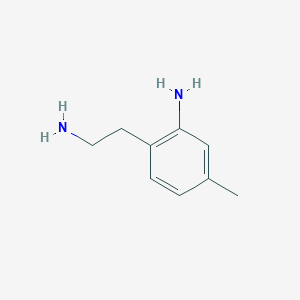
![4-Methyl-2-{[(pyridin-2-yl)methyl]amino}phenol](/img/structure/B12579937.png)
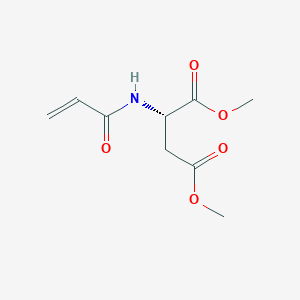
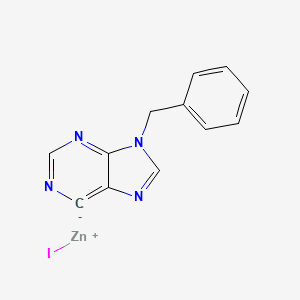

![Benzimidazo[6,7,1-def][1,6]naphthyridine](/img/structure/B12579956.png)
![2,2'-(Ethane-1,1-diyl)bis[4,6-di(propan-2-yl)phenol]](/img/structure/B12579973.png)
![[(2S)-2-(12-methoxydodecanoyloxy)-3-phosphonooxypropyl] 12-methoxydodecanoate](/img/structure/B12579976.png)
